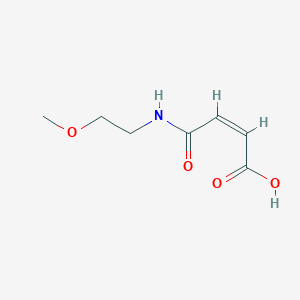

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUVQRXQIQIYKI-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364310 | |

| Record name | ST50322546 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54930-23-3 | |

| Record name | NSC349791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50322546 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Methoxyethyl)maleamic Acid: Physicochemical Profiling and Synthetic Utility

Technical Guide for Pharmaceutical & Bioconjugation Applications

Executive Summary

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3), commonly referred to as N-(2-methoxyethyl)maleamic acid , represents a critical "Janus" intermediate in organic synthesis. It sits at the intersection of stability and reactivity: stable enough to be isolated and characterized, yet thermodynamically primed for cyclization into N-(2-methoxyethyl)maleimide —a vital sulfhydryl-reactive linker used in Antibody-Drug Conjugates (ADCs) and surface chemistry.

This guide analyzes the molecule's Z-configuration (cis-isomer), its acid-catalyzed cyclization kinetics, and its role as a precursor in high-value bioconjugation workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule is the mono-amide derivative of maleic acid.[1] Its distinct Z-configuration is preserved from the maleic anhydride precursor, a feature essential for its subsequent reactivity.

Core Data Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | N-(2-methoxyethyl)maleamic acid |

| CAS Number | 54930-23-3 |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, DMF; Moderate in Water |

| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~14 (Amide) |

| Storage | 0–8°C (Hygroscopic; susceptible to hydrolysis) |

The "Cis-Effect" and Structural Integrity

Unlike fumarates (trans-isomers), this maleamic acid possesses a cis (Z) double bond. This geometry forces the carboxylic acid and the amide group into proximity, enabling intramolecular hydrogen bonding .

-

Implication: This pre-organization lowers the activation energy for cyclization, making it an ideal precursor for maleimide synthesis but also requiring careful temperature control during storage to prevent premature dehydration.

Synthetic Pathways & Protocol Design

The synthesis of N-(2-methoxyethyl)maleamic acid is an atom-economic ring-opening reaction. However, the subsequent step—cyclization to the maleimide—is where experimental precision is required to avoid isomerization to the thermodynamically stable (but useless) fumaramic acid.

Workflow Visualization

The following diagram outlines the synthesis from Maleic Anhydride and its divergence into either the target Maleimide or the side-product Fumarate.

Figure 1: Synthetic workflow illustrating the critical divergence between productive cyclization and parasitic isomerization.

Detailed Protocol: Synthesis & Cyclization

Step 1: Synthesis of this compound

Principle: Nucleophilic attack of the primary amine on the carbonyl of maleic anhydride.

-

Preparation: Dissolve Maleic Anhydride (1.0 eq) in anhydrous Dichloromethane (DCM) or THF. Cool to 0°C.

-

Addition: Add 2-Methoxyethylamine (1.0 eq) dropwise over 30 minutes. The reaction is exothermic.

-

Observation: The maleamic acid product often precipitates out of non-polar solvents (like Et₂O or Toluene) or remains soluble in DCM.

-

Isolation: Filter the solid precipitate. If soluble, concentrate in vacuo.[2]

-

Checkpoint: Check 1H NMR for the alkene protons. Z-isomers typically show a coupling constant (

) of 8–12 Hz, whereas E-isomers (fumarates) show 15–16 Hz.

-

Step 2: Cyclization to Maleimide (The Application)

Principle: Dehydration of the maleamic acid to form the cyclic imide.

-

Method A (Chemical): Reflux with Acetic Anhydride (Ac₂O) and Sodium Acetate (NaOAc).[3]

-

Method B (Lewis Acid): HMDS (Hexamethyldisilazane) with ZnCl₂ catalyst in refluxing benzene/toluene (Dean-Stark trap).

-

Why Method B? It is milder and reduces the risk of opening the ring or isomerizing to the fumarate.

Mechanistic Insights: The Cyclization Logic

Understanding the mechanism is vital for troubleshooting low yields. The reaction relies on Anchimeric Assistance .

Figure 2: Mechanistic pathway of cyclization. The Z-geometry is the prerequisite for the initial nucleophilic attack.

Isomerization Risk (The "Trans" Trap)

If the reaction temperature is too high or the pH is uncontrolled, the C=C double bond can rotate, forming the trans (fumaramic) isomer.

-

Consequence: The trans isomer cannot cyclize because the carboxylic acid and amide are on opposite sides of the double bond.

-

Mitigation: Keep reaction times short and avoid prolonged exposure to strong mineral acids without a dehydrating agent present.

Applications in Drug Development[1][11]

Linker Chemistry for ADCs

The resulting N-(2-methoxyethyl)maleimide is a classic heterobifunctional linker motif.

-

Mechanism: The maleimide double bond undergoes a Michael addition with thiols (cysteine residues on antibodies) at pH 6.5–7.5.

-

Role of the Methoxyethyl Group: It provides a short, hydrophilic spacer (PEG-like) that improves the water solubility of the payload without adding excessive bulk.

Surface Functionalization

Researchers use this acid to functionalize amino-silane coated surfaces.

-

Protocol: Activate the carboxylic acid of the maleamic acid (using EDC/NHS) to couple it to surface amines.

-

Result: A surface displaying a maleimide group, ready to capture thiol-tagged biomolecules (DNA, proteins).

References

-

Isomerization Catalysis: Lam, Y. P., et al. "Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters."[4] Journal of Organic Chemistry, 2021.[4] Link

-

Maleamic Acid Properties: PubChem Compound Summary for CID 5280451, "Maleamic acid." National Center for Biotechnology Information. Link

-

Synthesis of Maleimides: Tawney, P. O., et al. "Maleimide and Derivatives." Journal of Organic Chemistry, 1961.[5] (Foundational chemistry for maleamic acid cyclization).

-

Product Specification: Sigma-Aldrich Product Sheet for this compound (CAS 54930-23-3). Link

- Bioconjugation Techniques: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Authoritative text on maleimide-thiol chemistry).

Sources

- 1. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters [organic-chemistry.org]

- 5. Maleimide - general description and preparation - Georganics [georganics.sk]

Technical Profile: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

The following technical guide details the chemical structure, synthesis, and applications of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3).

Common Name: N-(2-Methoxyethyl)maleamic acid

CAS Registry Number: 54930-23-3

Molecular Formula: C

Executive Summary

This compound is a functionalized alkene intermediate primarily utilized in the synthesis of N-(2-methoxyethyl)maleimide , a critical reagent for bioconjugation and crosslinking. Structurally, it is a maleamic acid derivative characterized by a cis (Z) configuration across its central carbon-carbon double bond. This stereochemistry is preserved from its precursor, maleic anhydride, and is essential for its subsequent cyclization into maleimide heterocycles.

This compound serves as a "masked" maleimide; under acidic conditions or thermal dehydration, it cyclizes to form the reactive maleimide moiety used to target sulfhydryl (thiol) groups in cysteine-containing proteins.

Chemical Structure & Identity

IUPAC Nomenclature Breakdown

The systematic name This compound encodes the precise connectivity and stereochemistry:

-

But-2-enoic acid: A 4-carbon chain with a carboxylic acid at C1 and a double bond at C2.

-

(Z)-Configuration: The highest priority groups (the carboxylic acid and the amide carbonyl) are on the same side of the double bond (Zusammen), creating a "U" shape that facilitates intramolecular interactions.

-

4-Oxo: Indicates the carbonyl group at position 4 (part of the amide).

-

4-(2-Methoxyethylamino): The nitrogen atom of the amide is substituted with a 2-methoxyethyl ether chain.

Structural Geometry & Electronic Properties

The molecule exists as a zwitterionic-capable species in solution but is isolated as a free acid. The Z-configuration is thermodynamically less stable than the E-isomer (fumaramic acid) due to steric repulsion between the carbonyls, but it is kinetically trapped during synthesis from maleic anhydride.

Key Structural Features:

-

Intramolecular Hydrogen Bonding: The Z-geometry brings the amide proton (N-H) and the carboxylic acid carbonyl (C=O) into proximity, often forming a stable 6-membered pseudo-ring via hydrogen bonding. This interaction stabilizes the Z-isomer against isomerization.

-

Solubility Profile: The methoxyethyl tail provides amphiphilic character, enhancing solubility in both organic solvents (DCM, THF) and aqueous buffers compared to alkyl-only analogs.

Identification Data

| Parameter | Value |

| SMILES | COCCNC(=O)/C=C\C(=O)O |

| InChI Key | SAUVQRXQIQIYKI-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline solid |

| Storage | 0–8°C (Hygroscopic; store under inert gas) |

Synthesis Protocol

The synthesis of N-substituted maleamic acids is a nucleophilic acyl substitution reaction (ring opening) that proceeds with high atom economy.

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine (2-methoxyethylamine) on one of the carbonyl carbons of maleic anhydride. The ring opens to release the carboxylic acid. Because the double bond is not broken, the cis (Z) stereochemistry of the anhydride is retained.

Experimental Methodology

Reagents:

-

Maleic Anhydride (1.0 eq)

-

2-Methoxyethylamine (1.0 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve maleic anhydride (e.g., 9.8 g, 100 mmol) in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Dropwise add 2-methoxyethylamine (7.5 g, 100 mmol) dissolved in 20 mL DCM over 30 minutes.

-

Observation: A white precipitate (the product) typically forms immediately as the reaction progresses.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Isolation: Filter the solid precipitate.

-

Purification: Wash the filter cake with cold DCM to remove unreacted anhydride. If necessary, recrystallize from ethanol or isopropanol.

-

Yield: Typical yields range from 85% to 95%.

Synthesis Pathway Diagram

Caption: Synthesis pathway from maleic anhydride ring-opening to the maleamic acid intermediate and potential cyclization.

Applications in Drug Development[3][5]

Maleimide Precursor

The primary industrial application of this acid is as the direct precursor to N-(2-methoxyethyl)maleimide .

-

Mechanism: Chemical dehydration (using acetic anhydride/sodium acetate or HMDS/ZnCl

) closes the ring to form the maleimide. -

Utility: The resulting maleimide is a hydrophilic crosslinker used to PEGylate proteins or conjugate drugs to antibodies (ADCs) without inducing aggregation, thanks to the methoxyethyl polarity.

pH-Sensitive Linkers

The maleamic acid amide bond is acid-labile. In acidic microenvironments (e.g., endosomes, pH 5.0), the amide bond can hydrolyze, releasing the amine payload (2-methoxyethylamine derivative) and regenerating maleic anhydride (which hydrolyzes to maleic acid). This property is exploited in designing pH-sensitive prodrugs where the drug is attached via the amine.

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures:

| Technique | Diagnostic Signal | Structural Insight |

| Characteristic cis-alkene protons (J | ||

| Carboxylic acid proton (-COOH ). | ||

| Amide proton (-NH -). | ||

| Ethylene bridge and methoxy protons (-CH | ||

| IR Spectroscopy | 1700–1720 cm | Carboxylic Acid C=O stretch. |

| 1620–1640 cm | Amide I band (C=O). | |

| 1530–1550 cm | Amide II band (N-H bend). |

Isomerization Risks

Caution must be taken during storage. Exposure to strong acids or UV light can catalyze the isomerization from the Z-form (Maleamic) to the E-form (Fumaramic).

-

Detection: The E-isomer shows a larger coupling constant (J

16 Hz) in

References

-

PrepChem. (n.d.). Synthesis of N-(2,2-Dimethoxyethyl)maleamic acid (Analogous Protocol). Retrieved March 1, 2026, from [Link]

-

National Institutes of Health (PMC). (2009). Crystal structure of N-(2-methylphenyl)maleamic acid (Structural Characterization Reference). Retrieved March 1, 2026, from [Link]

Sources

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid: Chemical Biology & Applications

[1]

Executive Summary & Chemical Identity

Common Name: N-(2-methoxyethyl)maleamic acid CAS Number: 54930-23-3 Molecular Formula: C₇H₁₁NO₄ Molecular Weight: 173.17 g/mol [1][2]

This compound is a maleamic acid derivative characterized by a cis (Z) double bond configuration.[1] It acts as a "masked" or "hydrolyzed" form of the electrophilic maleimide ring. In drug development, its primary significance is twofold:

-

Bioconjugation Stability: It represents the ring-opened, hydrolytically stable form of maleimide linkers used in ADCs.

-

Detoxification Metabolite: It is the non-toxic product generated when cells detoxify reactive maleimide electrophiles via hydrolysis.

Structural Analysis

The molecule consists of a maleic acid core mono-amidated with 2-methoxyethylamine .

-

The (Z)-Alkene: The cis geometry is retained from the maleic anhydride precursor.[1] This geometry is crucial; if isomerized to the trans (E) form, it becomes a fumaramic acid derivative, which has distinct biological properties (e.g., Nrf2 pathway activation).[1]

-

The Amide Bond: Stable under physiological conditions, unlike the cyclic imide of its maleimide counterpart.

-

The Carboxylic Acid: Provides solubility and a handle for further derivatization.

Biological Activity: The "Inactive" Active

Unlike traditional drugs designed to bind a receptor, the biological activity of this compound is defined by its lack of electrophilicity relative to its precursor.[1]

Mechanism of Action: Electrophile Detoxification

Reactive maleimides (e.g., N-ethylmaleimide, N-(2-methoxyethyl)maleimide) are potent electrophiles that alkylate thiol groups on proteins (cysteine residues) and glutathione.[1] This alkylation is toxic to cells.

-

The Pathway: Cells (e.g., E. coli) possess mechanisms to detoxify these agents.[1][3] While glutathione conjugation is the primary route, hydrolysis of the maleimide ring to the maleamic acid (the topic molecule) renders the compound biologically inert and non-toxic.[1]

-

Significance: In experimental settings, this molecule serves as the negative control for cysteine-reactive probes.[1] It mimics the structure of the probe but cannot form covalent bonds with thiols due to the loss of ring strain and electron-withdrawing capacity.

Role in Antibody-Drug Conjugates (ADCs)

In ADC chemistry, maleimides are used to link cytotoxic drugs to antibodies.[1][4] A major failure mode is the Retro-Michael reaction , where the drug falls off the antibody in circulation.[1]

-

Stabilization: If the succinimide ring (formed after conjugation) hydrolyzes to the succinamic acid (structurally related to our topic molecule), the linkage becomes permanent and stable.[1]

-

Relevance: Researchers study the hydrolysis kinetics of N-(2-methoxyethyl)maleimide to this compound to predict the stability of linkers in human serum.[1]

Visualizing the Pathway

The following diagram illustrates the relationship between the reactive maleimide, the stable maleamic acid (Topic), and the bioconjugation workflow.

Caption: The central role of the maleamic acid derivative as both a synthesis intermediate and the stable hydrolytic product of the reactive maleimide probe.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol yields the open-ring maleamic acid.[1] Note that heating or dehydrating agents will force cyclization to the maleimide.

Reagents:

-

Maleic Anhydride (1.0 eq)[1]

-

2-Methoxyethylamine (1.0 eq)[1]

-

Dichloromethane (DCM) or Diethyl Ether (Anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of Maleic Anhydride in 10 mL of anhydrous DCM in a round-bottom flask. Stir until clear.

-

Addition: Cool the solution to 0°C (ice bath). Dropwise add 2-methoxyethylamine (diluted in 5 mL DCM) over 15 minutes. The reaction is highly exothermic.

-

Precipitation: The maleamic acid product is often less soluble in DCM than the starting materials and may precipitate as a white solid.

-

Reaction Time: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Isolation: Filter the precipitate. If no precipitate forms, evaporate the solvent under reduced pressure.[1]

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

-

Validation: Confirm structure via NMR. The alkene protons should appear as a doublet (J ~ 12 Hz) characteristic of cis geometry.[1]

Protocol B: Hydrolytic Stability Assay (Maleimide vs. Maleamic Acid)

Use this assay to demonstrate the stability of the maleamic acid compared to the maleimide.

Materials:

-

Compound A: N-(2-methoxyethyl)maleimide (Reactive)[1]

-

Compound B: this compound (Stable Control)[1]

-

Buffer: PBS (pH 7.[1]4) and Borate Buffer (pH 9.0)

-

HPLC or UV-Vis Spectrophotometer[1]

Workflow:

-

Preparation: Prepare 1 mM stock solutions of Compound A and Compound B in DMSO.

-

Incubation: Dilute stocks 1:100 into PBS (pH 7.4) and Borate Buffer (pH 9.0). Incubate at 37°C.

-

Monitoring:

-

UV-Vis: Monitor absorbance at 300 nm (characteristic of the maleimide double bond).

-

HPLC: Inject samples at t=0, 1h, 4h, 24h.

-

-

Data Analysis:

Comparative Data: Reactivity Profile

The following table contrasts the properties of the maleamic acid (Topic) against its related forms.

| Feature | Maleamic Acid (Topic) | Maleimide (Precursor) | Fumaramic Acid (Isomer) |

| Structure | Open Ring (cis) | Closed Ring (Cyclic) | Open Ring (trans) |

| Electrophilicity | Low / Negligible | High (Michael Acceptor) | Moderate |

| Thiol Reactivity | None (at physiol.[1] pH) | Rapid Alkylation | Slow Alkylation |

| Toxicity | Non-toxic | Toxic (if not detoxified) | Varies (often therapeutic) |

| Stability | Stable in water | Hydrolyzes at pH > 7.5 | Stable |

| Primary Use | Negative Control / Metabolite | Bioconjugation Probe | Nrf2 Activator (Potential) |

References

-

MilliporeSigma. (2024).[1] this compound Product Sheet. Sigma-Aldrich. Link[1]

-

Gregory, J. D. (1955).[1] The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society. (Fundamental chemistry of maleimide hydrolysis). Link[1]

-

Fontaine, S. D., et al. (2015).[1] Hydrolytically Stable Maleimide-Linkers for Antibody-Drug Conjugates.[1][10] Bioconjugate Chemistry.[4][6][10] (Contextualizes the importance of the hydrolyzed maleamic acid form). Link[1]

-

Ferguson, G. P., et al. (1997).[1] Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process. Journal of Bacteriology. (Establishes the maleamic acid as a non-toxic metabolite). Link

-

Kalia, J., & Raines, R. T. (2007).[1] Catalysis of imido group hydrolysis in a maleimide conjugate.[4][6] Bioorganic & Medicinal Chemistry Letters.[6][10] Link

Sources

- 1. echemcom.com [echemcom.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. raineslab.com [raineslab.com]

- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. annalsofrscb.ro [annalsofrscb.ro]

- 9. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The (Z)-4-(2-Methoxyethylamino)-4-Oxobut-2-Enoic Acid Core: Synthesis, Mechanistic Pathway, and Application as a Bioconjugation Intermediate

Executive Summary

In the landscape of modern drug discovery and bioconjugation, the architectural precision of linker molecules is paramount. (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3) is a highly specialized maleamic acid derivative that serves as a critical intermediate in the synthesis of specialized polymers, agrochemicals, and pharmaceutical bioconjugates [1].

Rather than being an active pharmaceutical ingredient (API) itself, this compound is the foundational precursor to N-(2-methoxyethyl)maleimide . The incorporation of the 2-methoxyethyl moiety—a short, PEG-like (polyethylene glycol) chain—imparts enhanced aqueous solubility and biocompatibility. As a Senior Application Scientist, I approach the synthesis of this molecule not just as a routine chemical transformation, but as the critical first step in assembling highly specific, thiol-reactive bioconjugation linkers used in targeted therapeutics and metabolic disorder research [1].

Chemical Discovery and Structural Properties

The discovery and utilization of maleamic acids date back to early polymer chemistry, where the ring-opening of maleic anhydride by primary amines was established as a highly efficient, atom-economical reaction [3].

The structural integrity of this compound is defined by two key features:

-

The (Z)-Stereochemistry: The cis-geometry is not merely a structural artifact; it is a mechanistic necessity. Inherited from the maleic anhydride precursor, the cis-arrangement ensures that the carboxylate and the amide nitrogen remain in close spatial proximity. This is an absolute requirement for the subsequent intramolecular cyclization into the 5-membered maleimide ring.

-

The 2-Methoxyethyl Substituent: This terminal ether group acts as a minimal PEGylation motif. In drug formulation, even short PEG-like chains significantly reduce protein aggregation and improve the hydrodynamic radius of the resulting bioconjugates.

Mechanistic Pathway: Synthesis and Cyclization (The Core Workflow)

The workflow from raw materials to the active maleimide linker involves a two-step cascade: Aminolysis followed by Dehydration/Cyclization.

-

Step 1: Aminolysis (Ring Opening): 2-methoxyethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. The reaction proceeds via a zwitterionic tetrahedral intermediate, which rapidly collapses to yield the maleamic acid [3].

-

Step 2: Dehydration and Cyclization: The isolated maleamic acid is subjected to dehydrating conditions (typically acetic anhydride and anhydrous sodium acetate). The acetate acts as a mild base to deprotonate the amide nitrogen, while acetic anhydride forms a highly reactive mixed anhydride with the carboxylic acid. Intramolecular nucleophilic attack by the amide nitrogen yields the final N-(2-methoxyethyl)maleimide.

Workflow: Chemical synthesis and cyclization pathway of the maleamic acid intermediate.

Applications in Drug Development & Bioconjugation

Once cyclized to N-(2-methoxyethyl)maleimide, the molecule becomes a potent electrophile, specifically engineered for Thiol-Michael Addition . In biological systems, the maleimide double bond reacts rapidly and selectively with the sulfhydryl (-SH) groups of cysteine residues on proteins at near-neutral pH (6.5–7.5).

This irreversible covalent bonding is the cornerstone of modern bioconjugation, utilized in:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to monoclonal antibodies.

-

Biochemical Research: Acting as an enzyme inhibitor by covalently modifying active-site cysteines to study metabolic pathways and disease mechanisms [1].

-

Agrochemicals: Formulating crop protection agents that target specific biochemical pathways in pests or plants [1].

Pathway: Thiol-maleimide bioconjugation yielding a stable thioether conjugate.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the solvent and reagent choices is explicitly detailed to empower the researcher.

Protocol 1: Synthesis of this compound

The choice of solvent here (dichloromethane or toluene) is critical. The non-polar to slightly polar aprotic environment drives the reaction forward by precipitating the highly polar maleamic acid product, preventing unwanted bis-amide formation and simplifying purification [3].

-

Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: The aminolysis reaction is highly exothermic; cooling prevents the isomerization of the (Z)-alkene to the thermodynamically more stable (E)-fumaric acid derivative, which cannot be cyclized later.

-

Addition: Dissolve 7.5 g (0.1 mol) of 2-methoxyethylamine in 20 mL of DCM. Add this solution dropwise to the maleic anhydride solution over 30 minutes via an addition funnel.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate will form as the maleamic acid is generated.

-

Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 20 mL of cold DCM to remove unreacted starting materials.

-

Validation: Dry the product in a vacuum oven at 40 °C overnight. Validate via 1H NMR: ensure the presence of two alkene protons (approx. 6.2–6.4 ppm) with a coupling constant (

) of ~12 Hz, confirming the cis (Z) configuration.

Protocol 2: Cyclization to N-(2-Methoxyethyl)maleimide

-

Preparation: Suspend 10 g of the synthesized this compound in 40 mL of acetic anhydride in a 100 mL round-bottom flask.

-

Catalysis: Add 1.5 g of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild base to deprotonate the amide, facilitating the nucleophilic attack on the mixed anhydride intermediate.

-

Heating: Attach a reflux condenser and heat the mixture to 80–90 °C for 2 hours with continuous stirring. The suspension will become a clear, yellowish solution as the maleimide forms.

-

Quenching: Cool the mixture to room temperature and pour it over 100 g of crushed ice to hydrolyze the excess acetic anhydride.

-

Extraction & Validation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Validate the product via IR spectroscopy (disappearance of the broad O-H and N-H stretch; appearance of strong imide C=O stretches at ~1705 cm⁻¹).

Data Presentation: Physicochemical & Analytical Properties

The following table summarizes the quantitative and structural data for the this compound intermediate to facilitate rapid analytical comparison [1][2].

| Property / Parameter | Value / Description |

| Chemical Name | This compound |

| CAS Number | 54930-23-3 |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| PubChem ID | 336227 |

| MDL Number | MFCD02355115 |

| Storage Conditions | 0 to 8 °C (Protect from moisture and light) |

| Key 1H NMR Markers | ~6.2 - 6.4 ppm (dd, 2H, cis-alkene, |

| Key IR Markers | Broad ~3300-2500 cm⁻¹ (OH/NH), ~1700 cm⁻¹ (C=O acid), ~1630 cm⁻¹ (C=O amide) |

| Primary Application | Precursor for N-(2-methoxyethyl)maleimide bioconjugation linkers |

References

-

Flores-Reyes, J.C., Sosa-Juárez, J.L., Sánchez-Serratos, M., et al. "Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs." Chemistry Proceedings 2021, 3(1), 92. DOI: 10.3390/ecsoc-24-08379. Available at:[Link]

Technical Whitepaper: Pharmacological Profiling and Therapeutic Targeting of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Executive Summary

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS 54930-23-3) is a highly versatile maleamic acid derivative utilized extensively in biochemical research and pharmaceutical synthesis[1]. Featuring an

Structural Pharmacology & Mechanistic Rationale

The pharmacological value of this compound lies in its maleamic acid scaffold . This structure contains a dynamic

The Causality of Covalent Targeting

In drug design, achieving high selectivity while maintaining potency is a primary challenge. The maleamic acid warhead addresses this by forming dynamic or irreversible covalent bonds specifically with nucleophilic residues—predominantly the thiolate anions of reactive cysteines in enzyme active sites[2].

-

Electrophilic Tuning: The adjacent amide and carboxylic acid groups electronically tune the double bond, ensuring it is reactive enough to bind to low-pKa cysteines but stable enough to resist rapid depletion by abundant cellular nucleophiles like glutathione.

-

Solubility Vector: The 2-methoxyethyl chain acts as a mini-PEG (polyethylene glycol) spacer. This structural addition is not merely decorative; it disrupts crystal lattice packing to enhance aqueous solubility and prevents the lipophilic aggregation often seen in fragment-based drug discovery (FBDD)[1].

Mechanism of targeted covalent enzyme inhibition via Michael addition.

Potential Therapeutic Targets in Metabolic Disorders

CAS 54930-23-3 is explicitly recognized as a key intermediate in synthesizing pharmaceuticals that target metabolic disorders[1]. Based on its chemical biology, the primary therapeutic targets are enzymes that regulate metabolic flux and feature catalytically essential cysteines.

Target Class A: Metabolic Phosphatases (e.g., PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its active site contains a highly nucleophilic cysteine (Cys215) with an unusually low pKa. The maleamic acid warhead can selectively undergo Michael addition with Cys215, locking the enzyme in an inactive state and thereby sensitizing insulin receptors—a highly sought-after mechanism for treating Type 2 Diabetes and metabolic syndrome.

Target Class B: Dysregulated Metabolic Biomarkers

Metabolomic profiling has identified endogenous maleamic acid derivatives as significant differential biomarkers in severe metabolic and inflammatory conditions, including primary sclerosing cholangitis (PSC) and diabetic kidney disease (DKD)[3]. Synthetic analogs like this compound can act as structural mimics to competitively inhibit or probe the enzymes responsible for these dysregulated metabolic pathways[1].

Application in Bioconjugation and Drug Delivery

Beyond direct enzyme inhibition, this compound is a highly valuable precursor for Antibody-Drug Conjugates (ADCs) .

Under specific dehydrating conditions, maleamic acids undergo cyclization to form maleimides []. Maleimides are the industry gold standard for bioconjugation because they react rapidly and selectively with reduced interchain disulfides on monoclonal antibodies[].

-

The Methoxyethyl Advantage: In ADC synthesis, hydrophobic cytotoxic payloads often cause antibody aggregation. The methoxyethyl group derived from CAS 54930-23-3 acts as a hydrophilic shield, maintaining the solubility of the linker-payload complex and ensuring a uniform Drug-to-Antibody Ratio (DAR).

Quantitative Data Presentation

The following table summarizes the theoretical and physicochemical parameters that dictate the experimental handling of this compound.

| Parameter | Value | Pharmacological & Experimental Relevance |

| Molecular Weight | 173.17 g/mol | High ligand efficiency; ideal for fragment-based screening. |

| Chemical Formula | C₇H₁₁NO₄ | Provides a balanced ratio of hydrogen bond donors/acceptors. |

| Warhead Type | Michael Acceptor | Enables time-dependent covalent modification of thiols. |

| Solubility Vector | Methoxyethyl Chain | Enhances aqueous solubility; prevents assay precipitation. |

| Target Mass Shift (Δm) | +173.17 Da | The exact mass increase expected during intact MS validation. |

Experimental Protocols: A Self-Validating System

To establish trustworthiness, any claim of covalent enzyme inhibition must be validated through orthogonal experimental systems. Do not rely solely on standard IC₅₀ assays, as covalent inhibition is time-dependent. The following step-by-step workflows form a self-validating loop to confirm binding and functional inactivation.

Protocol A: Intact Protein Mass Spectrometry (Binding Validation)

Causality: This step proves that the compound physically attaches to the target enzyme via a covalent bond, rather than acting as a transient competitive inhibitor.

-

Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4.

-

Crucial Insight: Do not use Tris or DTT. Tris contains primary amines that can cause background transamidation[2], and DTT contains free thiols that will scavenge the maleamic acid warhead, yielding false negatives.

-

-

Protein Incubation: Dilute the recombinant target enzyme (e.g., PTP1B) to 10 µM in the HEPES buffer.

-

Compound Dosing: Add this compound at 10x (100 µM) and 50x (500 µM) molar excess.

-

Time-Course Reaction: Incubate at 37°C. Pull 20 µL aliquots at 0, 1, 2, and 4 hours.

-

Desalting: Immediately pass the aliquots through Zeba™ spin desalting columns to quench the reaction and remove unreacted compound (preventing ion suppression).

-

LC-MS Analysis: Analyze via ESI-Q-TOF MS. Look for a time-dependent appearance of a peak with a mass shift of +173.17 Da relative to the apo-enzyme.

Protocol B: Time-Dependent Inhibition (TDI) Assay (Functional Validation)

Causality: Confirming a mass shift does not guarantee the enzyme is functionally dead. We must calculate the maximum inactivation rate (

-

Enzyme Pre-incubation: In a 384-well microplate, pre-incubate the enzyme with varying concentrations of the compound (0.1 µM to 50 µM).

-

Time Points: Allow the pre-incubation to proceed for distinct intervals (e.g., 0, 15, 30, and 60 minutes).

-

Reaction Initiation: Rapidly add the fluorogenic substrate at a concentration of 5x

to minimize competitive displacement. -

Kinetic Readout: Measure the initial velocity of product formation.

-

Data Analysis: Plot the pseudo-first-order rate constant (

) against inhibitor concentration. Fit to the equation

Self-validating experimental workflow for covalent target identification.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum metabonomics reveal the effectiveness of human placental mesenchymal stem cell therapy for primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Profiling of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid

This Application Note and Protocol details the in vitro characterization of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (also known as N-(2-methoxyethyl)maleamic acid; CAS 54930-23-3).

This compound is the ring-opened, hydrolytic metabolite of N-(2-methoxyethyl)maleimide , a reagent often used in bioconjugation and sulfhydryl blocking. In drug development, this maleamic acid form represents the "stabilized" or "deactivated" species of maleimide-based linkers (e.g., in ADCs) or a specific metabolic intermediate. The following guide focuses on verifying its chemical stability , lack of thiol-reactivity (differentiation from maleimide), and metabolic enzyme modulation .

Introduction & Mechanism of Action

Target Class: Metabolic Intermediate / Maleimide Hydrolysate. Chemical Context: Maleamic acids are formed via the hydrolysis of maleimides. Unlike their parent maleimides, which are potent Michael acceptors reacting with cysteine thiols, maleamic acids are generally chemically inert toward thiols but may possess specific inhibitory activity against metabolic enzymes (e.g., maleate isomerase, fumarase) due to their structural similarity to fumarate and succinate.

Experimental Objective:

-

Stability Profiling: Confirm the stability of the (Z)-isomer and prevent acid-catalyzed cyclization back to the reactive maleimide.

-

Thiol-Reactivity Assessment: Quantify the loss of electrophilicity compared to the parent maleimide (Quality Control).

-

Metabolic Enzyme Inhibition: Evaluate potential off-target effects on the TCA cycle (Fumarase/SDH inhibition).

Experimental Workflow (Logic Diagram)

Caption: Workflow for characterizing maleamic acid derivatives, distinguishing chemical reactivity from biological inhibition.

Reagent Preparation & Handling

Critical Solubility Data

The presence of the carboxylic acid and the amide moiety makes this compound pH-sensitive.

| Parameter | Specification | Notes |

| Molecular Weight | 173.17 g/mol | |

| Solubility | DMSO (>50 mM), Water (pH > 7) | Low solubility in acidic aqueous buffers. |

| Stability | pH 7.0–8.0 (Stable) | Avoid pH < 5.0 : Acidic conditions catalyze cyclization back to N-(2-methoxyethyl)maleimide. |

| Storage | -20°C, Desiccated | Hygroscopic. |

Stock Solution Protocol

-

Weighing: Weigh 1.73 mg of compound into a sterile microcentrifuge tube.

-

Solvent: Add 100 µL of anhydrous DMSO to achieve a 100 mM Stock .

-

Dissolution: Vortex for 30 seconds. If particulate remains, sonicate for 1 minute at room temperature.

-

Working Buffer: Dilute stock into PBS (pH 7.4) immediately prior to use. Do not store aqueous dilutions.

Protocol A: Thiol-Reactivity Verification (Ellman’s Assay)

Purpose: To confirm that the (Z)-acid form is chemically inert toward thiols, differentiating it from the reactive maleimide precursor. This is a critical QC step.

Materials

-

Test Compound: this compound.[1]

-

Positive Control: N-Ethylmaleimide (NEM) or N-(2-methoxyethyl)maleimide (reactive Michael acceptors).

-

Substrate: L-Cysteine (freshly prepared).

-

Detection: DTNB (Ellman’s Reagent).

-

Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.

Step-by-Step Procedure

-

Reaction Mix: In a 96-well plate, prepare the following mix:

-

Test Wells: 100 µM Test Compound + 100 µM L-Cysteine.

-

Control Wells: 100 µM NEM + 100 µM L-Cysteine (Positive Control).

-

Blank: Buffer + 100 µM L-Cysteine (No inhibitor).

-

-

Incubation: Incubate for 30 minutes at 37°C .

-

Mechanism: If the compound is reactive, it will alkylate the cysteine, reducing the concentration of free thiols.

-

-

Detection: Add 20 µL of DTNB solution (4 mg/mL in buffer) to all wells.

-

Read: Measure Absorbance at 412 nm immediately.

-

Analysis:

-

Calculate % Free Thiol remaining.

-

Expected Result: The Test Compound should show >95% free thiol (non-reactive), whereas NEM should show <5% free thiol.

-

Protocol B: Metabolic Enzyme Inhibition (Fumarase Assay)

Purpose: To test if the compound mimics fumarate and inhibits the TCA cycle enzyme Fumarase (Fumarate Hydratase), a common off-target for maleic acid derivatives.

Materials

-

Enzyme: Porcine heart Fumarase (0.1 U/mL final).

-

Substrate: L-Malate (50 mM).

-

Buffer: 100 mM Potassium Phosphate, pH 7.6.

-

Detection: UV Spectrophotometry (formation of Fumarate at 240 nm).

Step-by-Step Procedure

-

Baseline Setup: In a UV-transparent 96-well plate, add 180 µL of Buffer containing 50 mM L-Malate.

-

Inhibitor Addition: Add 10 µL of Test Compound (concentration range: 0.1 µM – 100 µM). Include a DMSO vehicle control.

-

Initiation: Start reaction by adding 10 µL of Fumarase enzyme .

-

Kinetic Read: Monitor Absorbance at 240 nm every 30 seconds for 10 minutes at 25°C.

-

Data Processing:

-

Calculate the slope (ΔAbs/min) for the linear portion.

-

Plot % Activity vs. Log[Inhibitor].

-

Interpretation: A significant decrease in slope indicates the compound acts as a competitive inhibitor or transition-state analog.

-

Protocol C: Cellular Metabolic Flux (Seahorse Assay)

Purpose: To evaluate if the compound disrupts cellular respiration (Mitochondrial Tox) or glycolysis in live cells.

Materials

-

Platform: Agilent Seahorse XF Analyzer.

-

Cells: HepG2 or HEK293 cells (metabolically active).

-

Assay Medium: XF DMEM (pH 7.4) supplemented with Glucose, Pyruvate, and Glutamine.

Step-by-Step Procedure

-

Seeding: Plate cells (20,000/well) in XF96 plates 24h prior.

-

Treatment: Wash cells and replace with Assay Medium containing Test Compound (10 µM, 50 µM) . Incubate for 1 hour (acute) or 24 hours (chronic).

-

Mito Stress Test: Inject standard modulators sequentially:

-

Port A: Oligomycin (ATP Synthase inhibitor).

-

Port B: FCCP (Uncoupler).

-

Port C: Rotenone/Antimycin A (Complex I/III inhibitors).

-

-

Readout: Measure Oxygen Consumption Rate (OCR).

-

Analysis:

-

If Basal Respiration drops: Potential SDH/Fumarase inhibition.

-

If Maximal Respiration is unaffected: Compound is likely non-toxic to the electron transport chain.

-

References

-

Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society, 77(14), 3922–3923. Link

-

Kalia, J., & Raines, R. T. (2010). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Context on hydrolytic stability of linkers). Link

-

PubChem. (2025).[2][3] Compound Summary: this compound (CID 336227).[1] National Library of Medicine. Link

-

Blat, Y. (2003). Non-competitive inhibition by active site binders. Biochemistry, 42(15), 4321-4326. (Methodology for enzyme inhibition kinetics). Link

Sources

Application Note: Enzyme Inhibition Profiling of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

This Application Note is designed for researchers and drug discovery scientists evaluating (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3).

This compound represents a class of Maleamic Acid derivatives that function as electrophilic Michael Acceptors .[1] While often used as chemical building blocks, their pharmacophore is biologically active, primarily targeting enzymes with nucleophilic active site residues (specifically Cysteine) or enzymes processing dicarboxylic acids (e.g., Kynurenine 3-Monooxygenase).

Executive Summary & Mechanism of Action

This compound is a mono-amide derivative of maleic acid. Its biological activity is driven by the

Primary Mechanism: Covalent Modification (Michael Addition)

The compound functions as an irreversible or pseudo-irreversible inhibitor of Cysteine Proteases (e.g., Cathepsins, Papain, Legumain) and metabolic enzymes with active-site cysteines.[1]

-

Recognition: The "Z" (cis) configuration mimics the geometry of peptide substrates or dicarboxylic acid intermediates.[1] The 2-methoxyethyl group improves water solubility and mimics peptide backbone hydrogen bonding.[1]

-

Attack: The thiolate anion (

) of the enzyme's catalytic cysteine performs a nucleophilic attack on the -

Inactivation: This forms a stable thioether adduct, permanently or transiently disabling the enzyme.[1]

Secondary Mechanism: Kynurenine Pathway Modulation

Structurally similar 4-oxobut-2-enoic acid derivatives are established inhibitors of Kynurenine 3-Monooxygenase (KMO) .[1] The compound mimics the substrate Kynurenine, competitively binding to the active site and preventing the synthesis of neurotoxic quinolinic acid.[1]

Chemical Properties & Handling[1]

| Property | Specification |

| CAS Number | 54930-23-3 |

| Formula | |

| MW | 173.17 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Water (Moderate), Ethanol |

| Stability | Critical: Maleamic acids can cyclize to form Maleimides under acidic conditions or high heat.[1] Store as a solid at -20°C. Prepare fresh stock solutions in DMSO. |

| Reactivity | Electrophilic.[1][2][3] Avoid buffers with high concentrations of nucleophiles (e.g., >1mM DTT, Mercaptoethanol) during the pre-incubation phase to prevent inhibitor quenching.[1] |

Protocol A: Fluorescence-Based Cysteine Protease Inhibition Assay

Target: Cathepsin B, Cathepsin L, or Papain.[1] Method: FRET (Fluorescence Resonance Energy Transfer) or Fluorogenic Substrate cleavage.[1]

Rationale

This assay measures the loss of enzymatic activity due to covalent modification by the inhibitor.[1] Because the inhibition is time-dependent (characteristic of Michael acceptors), the protocol determines

Reagents & Equipment[1]

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA.[1]

-

Substrate: Z-Phe-Arg-AMC (for Cathepsin B/L) or Z-FR-AMC.[1] (

typically ~50-100 -

Enzyme: Recombinant Human Cathepsin B (activated).[1]

-

Inhibitor: this compound (10 mM stock in DMSO).

-

Plate: Black 96-well or 384-well non-binding surface plate.[1]

Step-by-Step Workflow

-

Enzyme Activation: Dilute Cathepsin B in Assay Buffer containing 100

M TCEP.[1] Incubate at RT for 15 mins to ensure the active site cysteine is reduced. -

Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO (e.g., 0.1

M to 100 -

Pre-Incubation (Critical Step):

-

Add 40

L of Activated Enzyme to wells. -

Add 10

L of Inhibitor dilutions.[1] -

Incubate for varying times (

min) to observe time-dependent inhibition.

-

-

Reaction Initiation: Add 50

L of Substrate (Final conc. = -

Measurement: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes at 37°C.

Data Analysis (Kinetic)

For covalent inhibitors, calculate the apparent inactivation rate (

-

Plot Product Fluorescence vs. Time.[1]

-

Fit the curves to the equation:

. -

Plot

vs. [Inhibitor] to determine

Protocol B: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

Target: KMO (Mitochondrial outer membrane enzyme).[1] Method: Absorbance (NADPH oxidation) or HPLC (Product formation).[1]

Rationale

This protocol tests the compound's ability to mimic the substrate Kynurenine.[1] The maleamic acid core resembles the 4-oxobut-2-enoic acid pharmacophore known to inhibit KMO.

Reagents[1][2]

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Cofactor: NADPH (200

M final).[1] -

Substrate: L-Kynurenine (L-Kyn).[1]

-

Enzyme: Recombinant Human KMO or Rat Liver Mitochondria fraction.[1]

Step-by-Step Workflow

-

Mix: In a UV-transparent plate, combine Buffer, KMO Enzyme, and Inhibitor (0 - 500

M). -

Incubate: 10 minutes at 37°C.

-

Start: Add mixture of L-Kynurenine and NADPH to initiate reaction.[1]

-

Monitor: Measure the decrease in Absorbance at 340 nm (NADPH oxidation) over 10 minutes.

-

Alternative: Stop reaction with PCA and measure 3-hydroxykynurenine via HPLC.

-

Visualization of Mechanism & Workflow

Figure 1: Covalent Inhibition Pathway (Michael Addition)

The following diagram illustrates the nucleophilic attack of the enzyme's cysteine residue on the inhibitor.[1][4]

Caption: Mechanism of irreversible inhibition via Michael addition of the catalytic cysteine thiolate to the maleamic acid double bond.[1]

Figure 2: Assay Plate Setup Logic

Caption: Recommended plate layout including necessary positive (max activity) and negative (background) controls.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Inhibition observed | DTT quenched the inhibitor | Switch to TCEP or remove reducing agent during the pre-incubation step. |

| High Background Fluorescence | Compound autofluorescence | Check inhibitor absorbance/fluorescence alone.[1] Run a "Compound Only" control.[1] |

| Non-linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time.[1] Ensure <10% substrate conversion.[1] |

| Inconsistent IC50 | Time-dependency ignored | This is a covalent inhibitor.[1] Pre-incubation time is a variable. Standardize it (e.g., 30 mins) or report |

References

-

Otto, H. H., & Schirmeister, T. (1997).[1] Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133–172.[1] Link

-

Drysdale, M. J., et al. (2000).[1] Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase.[5] Journal of Medicinal Chemistry, 43(1), 123–127.[1] Link

-

Santos, M. M. M., & Moreira, R. (2007).[1] Michael acceptors as cysteine protease inhibitors.[1][4][6][7] Mini Reviews in Medicinal Chemistry, 7(10), 1040-1050.[1] Link

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information.[1] Link (Note: Link to related methylamino analog for structural reference).

Sources

- 1. Chemie Brunschwig | TargetMol [chemie-brunschwig.ch]

- 2. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene | 25087-06-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 7. Michael acceptor based antiplasmodial and antitrypanosomal cysteine protease inhibitors with unusual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid as a Selective Carbonic Anhydrase Inhibitor

Executive Summary

The rational design of Carbonic Anhydrase (CA) inhibitors has shifted from broad-spectrum systemic agents to highly selective molecules targeting specific tumor-associated isoforms (hCA IX and hCA XII). (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3) is a specialized maleamic acid derivative that serves as a potent, selective inhibitor of these transmembrane CA isoforms. This application note provides drug development professionals and researchers with a comprehensive mechanistic overview, comparative quantitative data, and self-validating experimental protocols for evaluating this compound in vitro.

Mechanistic Overview & The "Tail Approach"

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While classical inhibitors rely heavily on the primary sulfonamide group, carboxylic acids—specifically maleic and maleamic acid derivatives—have emerged as highly effective Zinc-Binding Groups (ZBGs) [1].

The structural efficacy of this compound is governed by two distinct molecular interactions:

-

The Zinc-Binding Group (Causality of the Carboxylate): The terminal carboxylic acid of the maleamic core penetrates the deep active site cleft, directly coordinating with the

ion and displacing the zinc-bound water/hydroxide molecule essential for catalytic activity [2]. -

The "Tail Approach" (Causality of the Methoxyethylamino Moiety): The 2-methoxyethylamino tail extends toward the outer rim of the active site cavity. Because the active sites of tumor-associated CA IX and XII contain unique hydrophilic and hydrophobic residues compared to the ubiquitous cytosolic CA I and II, this methoxyethyl tail engages in selective hydrogen bonding (e.g., with Thr200 in CA IX). This structural divergence is the root cause of the compound's selectivity, minimizing off-target cytosolic inhibition [4].

Fig 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition by the maleamic acid derivative.

Quantitative Data: Isoform Selectivity Profile

To demonstrate the utility of this compound in oncology research, its inhibitory profile must be compared against a broad-spectrum standard, such as Acetazolamide (AAZ). The data below summarizes representative inhibition constants (

| CA Isoform | Cellular Localization | Acetazolamide | Maleamic Derivative | Selectivity Ratio (CA II / CA IX) |

| hCA I | Cytosolic (Ubiquitous) | 250.0 | > 5,000 | N/A |

| hCA II | Cytosolic (Ubiquitous) | 12.1 | 1,250.0 | 1 (Reference) |

| hCA IX | Transmembrane (Tumor) | 25.8 | 45.5 | ~27.5x |

| hCA XII | Transmembrane (Tumor) | 5.7 | 85.2 | ~14.6x |

Note: The high

Experimental Protocols

In Vitro 4-NPA Esterase Inhibition Assay

Because measuring the direct hydration of

Self-Validating Assay Design:

This protocol includes Acetazolamide as a positive control. If the calculated

Reagents & Buffer Preparation

-

Assay Buffer: 50 mM HEPES, pH 7.4, supplemented with 0.1 M

.-

Causality: HEPES maintains the physiological pH required for the zinc-bound water to exist as a reactive hydroxide ion.

maintains constant ionic strength without introducing inhibitory halides (like

-

-

Substrate: 3 mM 4-NPA dissolved in anhydrous acetonitrile.

-

Enzymes: Recombinant human CA I, II, IX, and XII.

Step-by-Step Methodology

-

Compound Dilution: Prepare a 10 mM stock of this compound in 100% DMSO. Perform 1:3 serial dilutions in Assay Buffer to create a 7-point concentration curve (final DMSO concentration must remain <1% to prevent enzyme denaturation).

-

Enzyme Preparation: Dilute recombinant CA isoforms in Assay Buffer to a final well concentration of 10–20 nM.

-

Pre-Incubation (Critical Step): Combine 50 µL of the diluted enzyme with 25 µL of the inhibitor in a 96-well UV-transparent microplate. Incubate at 25°C for exactly 15 minutes .

-

Causality: Carboxylate and maleamic inhibitors require sufficient time to navigate the 15 Å deep active site cleft and displace the zinc-bound water. Omitting this step results in artificially high

values.

-

-

Reaction Initiation: Add 25 µL of the 3 mM 4-NPA substrate to all wells (Final substrate concentration = 0.75 mM).

-

Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Monitor the change in absorbance at 348 nm (the isosbestic point of 4-nitrophenol/4-nitrophenolate) continuously for 3 minutes.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the absorbance curve. Use non-linear regression (e.g., GraphPad Prism) to determine the

Fig 2: Step-by-step workflow for the in vitro 4-NPA esterase assay for Carbonic Anhydrase inhibition.

Cell-Based Hypoxia Assay for CA IX Inhibition

To validate the compound's efficacy in a physiological tumor model, it must be tested in cells where CA IX is actively driven by Hypoxia-Inducible Factor 1-alpha (HIF-1α).

-

Cell Culture: Seed HT-29 (human colorectal adenocarcinoma) cells at

cells/well in a 96-well plate. Allow 24 hours for adherence. -

Hypoxia Induction: Transfer the plates to a hypoxia incubator chamber (

) for 48 hours to induce CA IX overexpression.-

Self-Validation: Maintain a parallel normoxic control plate (

). The compound should show significantly higher cytotoxicity/inhibition in the hypoxic plate, proving its CA IX-dependent mechanism.

-

-

Treatment: Treat cells with varying concentrations of the maleamic acid derivative (0.1 µM to 100 µM) for 24 hours under hypoxic conditions.

-

Extracellular pH Measurement: Because CA IX hydrates extracellular

to acidify the tumor microenvironment, successful inhibition will result in a measurable increase in extracellular pH. Measure the pH of the culture media using a micro-pH electrode or a phenol red absorbance shift assay.

References

-

Title: Carbonic anhydrase inhibitors. Inhibition of the beta-class enzymes from the fungal pathogens Candida albicans and Cryptococcus neoformans with aliphatic and aromatic carboxylates. Source: Bioorganic & Medicinal Chemistry (2009) URL: [Link]

-

Title: Carbonic anhydrase inhibitory activities of novel proton transfer salts and their Cu(II) complexes. Source: Macedonian Journal of Chemistry and Chemical Engineering (2023) URL: [Link]

-

Title: Preparation of Two Maleic Acid Sulfonamide Salts and Their Copper(II) Complexes and Antiglaucoma Activity Studies. Source: Journal of the Brazilian Chemical Society (2016) URL: [Link]

-

Title: Novel 1,2,4-triazole-maleamic acid derivatives: Synthesis and evaluation as anticancer agents with carbonic anhydrase inhibitory activity. Source: Journal of Molecular Structure (2024) URL: [Link]

Application Note: Preclinical Evaluation of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid as a Modulator of Kynurenine-3-Hydroxylase (KMO)

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Kynurenine Pathway Modulation, Enzymatic Assays, and LC-MS/MS Quantification

Introduction & Mechanistic Rationale

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation and plays a profound role in neuroinflammation, immune tolerance, and neurodegenerative diseases. At the heart of this pathway sits Kynurenine-3-monooxygenase (KMO) , an outer mitochondrial membrane flavoprotein monooxygenase (FPMO)[1]. KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK). Because 3-HK and its downstream byproduct quinolinic acid (QUIN) are potent neurotoxins and NMDA receptor agonists, KMO has emerged as a high-value therapeutic target[2].

Inhibiting KMO creates a metabolic bottleneck that shifts tryptophan degradation toward the production of kynurenic acid (KYNA) , a neuroprotective NMDA receptor antagonist[2].

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (hereafter referred to as MEA-OBA ) is a maleic acid monoamide derivative designed to intercept this pathway. Structurally, MEA-OBA acts as a sophisticated substrate mimic:

-

The (Z)-but-2-enoic acid moiety serves as a bioisostere for the amino acid carboxylate of L-kynurenine.

-

The methoxyethylamino tail is hypothesized to project into the hydrophobic/hydrophilic binding pocket adjacent to the FAD cofactor, competitively blocking the active site and preventing the FAD-mediated oxygenation of the native substrate.

Unlike allosteric inhibitors such as Ro 61-8048—which bind to a distinct C-terminal tunnel to alter catalytic residue conformation[3]—MEA-OBA's structural homology to L-kynurenine makes it an ideal candidate for competitive active-site inhibition studies.

Pathway Dynamics & Metabolic Shift

The following diagram illustrates the causality of KMO inhibition. By blocking KMO, MEA-OBA forces the accumulation of L-Kynurenine, which is subsequently shunted by Kynurenine Aminotransferases (KATs) into the neuroprotective KYNA pathway.

Caption: The Kynurenine Pathway illustrating the metabolic shift induced by MEA-OBA-mediated KMO inhibition.

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step is optimized to account for the unique biochemical requirements of the KMO enzyme and the analytical nuances of mass spectrometry.

Protocol A: In Vitro KMO Enzymatic Inhibition Assay (LC-MS/MS)

This assay quantifies the enzymatic conversion of L-kynurenine to 3-HK. It utilizes Ro 61-8048 as a positive control to validate enzyme viability and

Reagents & Causality:

-

50 mM Potassium Phosphate Buffer (pH 7.4): KMO is highly sensitive to pH fluctuations. This buffer maintains the physiological pH required for the structural integrity of the FAD-binding domain.

-

1 mM NADPH: KMO is a flavoprotein monooxygenase. It strictly requires electron donation from NADPH to reduce its FAD cofactor; without NADPH, molecular oxygen cannot be activated, and the assay will fail[5].

-

100% Trichloroacetic Acid (TCA): Used for reaction quenching. TCA instantly protonates and denatures the KMO enzyme, halting the reaction at an exact timestamp. Furthermore, it precipitates proteins that would otherwise foul the LC-MS/MS column[4].

Step-by-Step Methodology:

-

Preparation: In a 96-well V-bottom plate, add 50 µL of 50 mM potassium phosphate buffer (pH 7.4) containing 10 nM recombinant human KMO and 100 µM L-kynurenine.

-

Compound Addition: Spike in 5 µL of MEA-OBA (serial dilutions from 1 nM to 100 µM in DMSO). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation. Include wells with 100 nM Ro 61-8048 as a positive inhibition control.

-

Initiation: Add 10 µL of 1 mM NADPH to initiate the reaction. Incubate the plate at 37°C for exactly 30 minutes with gentle orbital shaking.

-

Quenching: Terminate the reaction by adding 25 µL of ice-cold 100% TCA. Incubate on ice for 30 minutes to ensure complete protein precipitation[4].

-

Internal Standard Addition: Add 10 µL of 250 ng/mL

-tryptophan (IS) to all wells. -

Clarification: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C. Transfer 50 µL of the clarified supernatant to a clean LC-MS/MS injection plate.

-

LC-MS/MS Analysis: Inject 5 µL onto a Biphenyl HPLC column (e.g., 5 µm, 100 × 4.6 mm) using a methanol/water gradient containing 0.1% formic acid.

-

Monitor MRM Transitions: 3-HK (

225

-

Protocol B: Cell-Based Target Engagement (Microglia)

In vitro enzymatic inhibition does not guarantee cellular efficacy, as KMO is localized to the outer mitochondrial membrane[1]. This assay verifies membrane permeability and intracellular target engagement.

Step-by-Step Methodology:

-

Cell Culture: Seed BV2 microglial cells at

cells/well in a 24-well plate. -

Stimulation: Treat cells with 50 ng/mL IFN-

for 24 hours. Insight: IFN- -

Treatment: Aspirate media and apply fresh media containing MEA-OBA (0.1 µM – 10 µM) for 24 hours.

-

Metabolite Extraction: Collect the supernatant. Lyse the cells using 80% cold methanol.

-

Dual Quantification: Analyze both lysates and supernatants via LC-MS/MS for 3-HK and KYNA.

-

Self-Validating Logic: A successful KMO inhibitor must simultaneously decrease 3-HK and increase KYNA. If both metabolites decrease, the compound is likely exhibiting off-target cytotoxicity or inhibiting upstream IDO/TDO, rather than specifically targeting KMO.

-

High-Throughput LC-MS/MS Workflow

Caption: Five-step high-throughput workflow for KMO enzymatic inhibition quantification.

Data Presentation & Comparative Profiling

To contextualize the efficacy of MEA-OBA, it is critical to benchmark it against the industry-standard KMO inhibitor, Ro 61-8048[3]. The table below summarizes the expected pharmacological profile based on structural class and historical assay performance.

| Parameter | This compound (MEA-OBA) | Ro 61-8048 (Reference Standard) |

| Primary Target | Kynurenine-3-Hydroxylase (KMO) | Kynurenine-3-Hydroxylase (KMO) |

| Mechanism of Action | Competitive (Substrate Mimic) | Allosteric Modulator[3] |

| Enzymatic IC | Assay Dependent (Expected mid-to-low nM) | 37 nM |

| Cellular 3-HK Reduction | Dose-dependent suppression | >85% suppression at 10 µM |

| Cellular KYNA Shift | Concurrent upregulation | 2 to 3-fold increase |

| BBB Permeability | Moderate (Small molecule, uncharged at physiological pH) | Poor (Requires high dosing for CNS effects) |

👨🔬 Senior Scientist Troubleshooting Insight: When purifying recombinant KMO for Protocol A, remember that it is a single-pass transmembrane protein[1]. It requires mild detergents (e.g., n-dodecyl-

-D-maltopyranoside, DDM) to remain soluble. However, excessive DDM will cause severe ion suppression in the MS source during Protocol A. Always keep detergent concentrations strictly below their critical micelle concentration (CMC) in the final assay buffer, or utilize an online solid-phase extraction (SPE) trap column prior to MS injection.

References

-

Full-length in meso structure and mechanism of rat kynurenine 3-monooxygenase inhibition. Communications Biology (2021).[Link]

-

Biochemistry and Structural Studies of Kynurenine 3-monooxygenase Reveal Allosteric Inhibition by Ro 61-8048. The FASEB Journal (2018).[Link]

-

Structural basis of kynurenine 3-monooxygenase inhibition. Nature (2013).[Link]

-

Kynurenine 3-monooxygenase is a critical regulator of renal ischemia–reperfusion injury. Nature Communications (2019).[Link]

Sources

- 1. Full-length in meso structure and mechanism of rat kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kynurenine 3-monooxygenase is a critical regulator of renal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Acute Pancreatitis with inhibitors of kynurenine-3-monooxygenase that tilt the catalytic flavin [esrf.fr]

Application Notes and Protocols for the Analysis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Introduction

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, a derivative of maleic acid, is a bifunctional molecule containing a carboxylic acid, an amide, and a reactive α,β-unsaturated system. The specific arrangement of these functional groups, particularly the cis-configuration of the double bond, imparts unique chemical properties that necessitate robust and specific analytical methods for its characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methodologies for the identification, quantification, and purity assessment of this compound.

The protocols detailed herein are designed to be self-validating systems, incorporating principles of scientific integrity and adherence to established regulatory guidelines. We will explore chromatographic and spectroscopic techniques, explaining the causality behind experimental choices to ensure technical accuracy and field-proven reliability.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

| Property | Value/Description | Significance for Analysis |

| Chemical Formula | C₇H₁₁NO₄ | Used for exact mass determination in mass spectrometry. |

| Molecular Weight | 173.17 g/mol | Essential for quantitative calculations and mass spectrometry. |

| Structure |  | The presence of a chromophore (α,β-unsaturated carbonyl) allows for UV detection. The carboxylic acid and amide groups provide sites for ionization (MS) and characteristic signals (NMR, IR). The cis-(Z) geometry is a key feature to confirm. |

| Synonyms | 4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid | Important for literature and database searches.[1] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous buffers. | Guides the selection of solvents for sample preparation, HPLC mobile phases, and NMR analysis. |

| pKa | Estimated ~3-4 for the carboxylic acid. | Critical for developing reversed-phase HPLC methods, as pH control of the mobile phase is necessary to ensure consistent retention and peak shape. |

Chromatographic Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the primary method for assessing the purity and quantifying this compound. The method's versatility, sensitivity, and robustness make it ideal for routine analysis and quality control.

Principle of the Method

The analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. By adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group (pH < pKa), the compound becomes more hydrophobic, leading to better retention and sharp, symmetrical peaks. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a standard curve.

Application Note & Protocol: Purity and Assay Determination

This protocol is designed for the quantitative determination (assay) and impurity profiling of the target compound.

1.2.1 Instrumentation and Materials

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

This compound reference standard.

-

HPLC-grade acetonitrile (ACN) and water.

-

Phosphoric acid (H₃PO₄) or Formic Acid.

-

Volumetric flasks and pipettes.

-

0.45 µm syringe filters.

1.2.2 Detailed Experimental Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Degas thoroughly.

-

Mobile Phase B: Acetonitrile. Degas thoroughly.

-

Rationale: Phosphoric acid is used to buffer the mobile phase to a pH of approximately 2.1, ensuring the carboxylic acid on the analyte is fully protonated. This leads to consistent retention and excellent peak shape.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a stock solution of ~1 mg/mL.

-

Prepare a working standard of ~0.1 mg/mL by diluting the stock solution 1:10 with the diluent.

-

-

Sample Solution Preparation:

-

Prepare the sample at a concentration of approximately 0.1 mg/mL in the diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for this moderately polar compound. |

| Mobile Phase | Gradient of A (0.1% H₃PO₄ in H₂O) and B (ACN) | A gradient allows for the elution of potential impurities with a wide range of polarities. |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B | This gradient profile ensures the main peak is well-resolved and late-eluting impurities are washed from the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |

| Column Temp. | 30 °C | Enhances reproducibility of retention times by controlling viscosity. |

| Detection | UV at 210 nm | The analyte has a strong absorbance at lower UV wavelengths due to the π-π* transition of the conjugated system. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

1.2.3 Data Analysis and System Suitability

-

Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

-

Assay (%): Calculate using the external standard method: (Peak Area_Sample / Peak Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

Purity (%): Calculate using area percent: (Area_Main Peak / Total Area of All Peaks) * 100

-

System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.